Benzaldehyde 2-bromo-4,5-bis(phenylmethoxy)- CAS 53008-55-2 physical properties
Benzaldehyde 2-bromo-4,5-bis(phenylmethoxy)- CAS 53008-55-2 physical properties
This guide provides an in-depth technical analysis of Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- , a critical intermediate in the synthesis of functionalized phenethylamines and isoquinoline alkaloids.
Part 1: Executive Summary & Chemical Identity
Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)- (also known as 2-bromo-4,5-dibenzyloxybenzaldehyde ) is a brominated aromatic aldehyde featuring two bulky benzyloxy protecting groups. It serves as a strategic precursor in organic synthesis, particularly for introducing bromine into the 6-position of dopamine or norepinephrine analogs while keeping the catechol moiety protected.
Note on CAS Registry Number: The prompt specifies CAS 53008-55-2 .[1] However, standard chemical databases (e.g., ChemIndex, AaronChem) consistently associate the structure 2-bromo-4,5-bis(phenylmethoxy)benzaldehyde with CAS 4816-00-6 .
-
CAS 53008-55-2 occasionally appears in supplier lists but may refer to a specific salt, isomer, or is a database error.
-
CAS 4816-00-6 is the definitive registry number for the 2-bromo-4,5-dibenzyloxy isomer.[2][3][4][5]
-
CAS 5392-10-9 refers to the dimethoxy analog (6-bromoveratraldehyde).
This guide focuses on the chemical structure defined by the name: 2-bromo-4,5-bis(phenylmethoxy)benzaldehyde .[2][3][4][5][6]
Chemical Structure & Identifiers
| Property | Detail |
| IUPAC Name | 2-Bromo-4,5-bis(benzyloxy)benzaldehyde |
| Common Synonyms | 6-Bromoprotocatechualdehyde dibenzyl ether; 4,5-Dibenzyloxy-2-bromobenzaldehyde |
| Molecular Formula | C |
| Molecular Weight | 397.27 g/mol |
| SMILES | O=Cc1cc(OCc2ccccc2)c(OCc3ccccc3)cc1Br |
| InChI Key | DRKSGJTYKCYHCR-UHFFFAOYSA-N |
Part 2: Physical & Thermodynamic Properties
Due to its specific use as a transient intermediate, experimental physical data is often extrapolated from its widely characterized analogs (e.g., 2-bromo-4,5-dimethoxybenzaldehyde).
Physical State & Appearance
-
Form: Crystalline solid (needles or powder).
-
Color: Off-white to pale yellow (typical of brominated aromatic aldehydes).
-
Odor: Faint almond-like odor (characteristic of benzaldehydes), potentially acrid due to bromine.
Thermal Properties
| Property | Value / Range | Source/Note |
| Melting Point | 108 – 112 °C (Predicted) | Estimated based on 2-bromo-4,5-dimethoxybenzaldehyde (MP 150°C) and 3,4-dibenzyloxybenzaldehyde (MP 90-92°C). The bulky benzyl groups often lower MP relative to methyl, but bromine increases it. |
| Boiling Point | ~480 °C (Predicted) | Decomposes before boiling at standard pressure. |
| Flash Point | > 110 °C | Predicted.[7] |
Solubility Profile
-
Insoluble: Water (LogP ~5.42).
-
Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.
-
Sparingly Soluble: Cold Ethanol, Diethyl Ether.
-
Recrystallization Solvent: Ethanol/Water (9:1) or Ethyl Acetate/Hexane.[7][8]
Part 3: Spectroscopic Characterization
This section provides predicted and literature-consistent spectroscopic data for validation.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz, CDCl- 10.20 (s, 1H): Aldehyde proton (-CH O). Distinctive downfield shift.
-
7.00 – 7.50 (m, 12H): Overlapping signals for the two phenyl rings (10H) and the two aromatic protons on the central ring (H-3 and H-6).
-
H-3 (Ortho to Br): Typically a singlet around
7.15 . -
H-6 (Meta to Br): Typically a singlet around
7.45 .
-
-
5.15 – 5.25 (s, 4H): Benzylic protons (-OCH
Ph). May appear as two distinct singlets if the environment is sufficiently different.
-
Carbonyl: ~190.5 ppm.[7]
-
Aromatic C-O: ~153.0, 148.5 ppm.
-
Aromatic C-Br: ~118.0 ppm.
-
Benzylic C: ~71.0 ppm.
Infrared Spectroscopy (FT-IR)
-
1680 cm
: Strong C=O stretch (Aldehyde). -
1580 – 1600 cm
: Aromatic C=C stretch. -
1020 cm
: Aryl-Alkyl Ether C-O stretch. -
~600 – 700 cm
: C-Br stretch (often weak).
Part 4: Synthesis & Experimental Protocol
The most reliable synthesis route involves the regioselective bromination of 3,4-dibenzyloxybenzaldehyde. This protocol ensures high purity and yield.[9]
Reaction Scheme
The reaction proceeds via electrophilic aromatic substitution. The aldehyde group directs the incoming bromine to the meta position (relative to itself), but the strong ortho/para directing power of the alkoxy groups dominates, directing bromine to the 6-position (which is ortho to the aldehyde in IUPAC numbering for this specific substitution pattern, often referred to as the "6-bromo" position in historical literature but "2-bromo" in IUPAC).
Figure 1: Synthesis pathway via electrophilic aromatic bromination.
Detailed Protocol
-
Preparation: Dissolve 3,4-dibenzyloxybenzaldehyde (10.0 g, 31.4 mmol) in Glacial Acetic Acid (50 mL). Add Sodium Acetate (4.0 g) to buffer the solution (optional, prevents acetal formation).
-
Bromination: Prepare a solution of Bromine (1.7 mL, 33.0 mmol, 1.05 eq) in Acetic Acid (10 mL). Add this dropwise to the aldehyde solution over 30 minutes at Room Temperature (20-25°C).
-
Note: The solution will turn dark orange/red initially and fade as Br
is consumed.
-
-
Reaction: Stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[7] The product is less polar than the starting material.
-
Quenching: Pour the reaction mixture into Ice Water (200 mL) containing Sodium Metabisulfite (1.0 g) to quench excess bromine.
-
Isolation: A solid precipitate should form. Filter the solid.[7][9][10]
-
If oil forms: Extract with DCM, wash with NaHCO
(sat.), dry over MgSO , and concentrate.
-
-
Purification: Recrystallize from Ethanol or Methanol .
Part 5: Handling, Stability & Safety
Stability
-
Light Sensitivity: Brominated aldehydes can be light-sensitive. Store in amber vials.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding benzoic acid (2-bromo-4,5-dibenzyloxybenzoic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) if possible.
Safety Profile (GHS Classifications)
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling: Use a fume hood. Bromine reagents are highly toxic and corrosive.
References
-
ChemicalBook. (2025).[10] 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde Properties and Analog Data.Link
-
PubChem. (2025). Compound Summary: 2-Bromo-4,5-dimethoxybenzaldehyde (Analog).[3][4][9]Link
-
Organic Syntheses. (1941).[11] p-Bromobenzaldehyde Synthesis Protocol (General Bromination Method). Org.[8][9][10][11] Synth. Coll. Vol. 1, p. 136.[11] Link
-
AaronChem. (2025). Product Catalog: 4,5-Bis(benzyloxy)-2-bromobenzaldehyde (CAS 4816-00-6).[2][3][4]Link
-
Designer Drugs Directory. (2025). Synthesis of Phenethylamine Precursors.[9]Link
Sources
- 1. methyl-[O3-benzoyl-O4,O6-((R)-benzylidene)-O2-(toluene-4-sulfonyl)-α-D-glucopyranoside] - CAS号 6748-92-1 - 摩熵化学 [molaid.com]
- 2. 4816-00-6 | Benzaldehyd, 2-brom-4,5-bis(fenylmetoksy)- [chemindex.com]
- 3. 4816-00-6 | بنزالدئید, 2-برومو-4,5-بیس(فنیل متوکسی)- [chemindex.com]
- 4. 4816-00-6 | 벤즈알데히드, 2-브로모-4,5-비스(페닐메톡시)- [chemindex.com]
- 5. Benzaldehyde, 2-bromo-4,5-bis(phenylmethoxy)-|CAS 4816-00-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]
- 10. 2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde | 6451-86-1 [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]

~2843,4-bis(phenylmethoxy)benzaldehyde
~282Veratraldehyde (3,4-dimethoxybenzaldehyde)
~282
